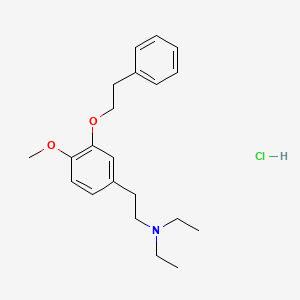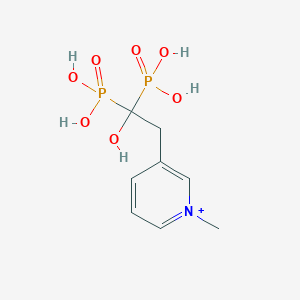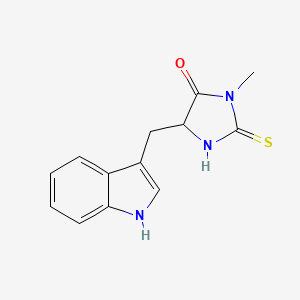
5-(1H-吲哚-3-基甲基)-3-甲基-2-硫代-4-咪唑烷酮
描述
(1H-indol-3-yl)methyl electrophiles are potential precursors for the synthesis of various indole derivatives . They are highly reactive, and their preparation can be challenging due to concomitant undesired dimerization/oligomerization .
Synthesis Analysis
The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones . A rapid (0.02s) and mild (25°C) generation of an (1H-indol-3-yl)methyl electrophile enables the rapid (0.1s) and mild (25°C) nucleophilic substitution in a microflow reactor .
Molecular Structure Analysis
The indole moiety is essentially planar with a maximum deviation . The indole ring system forms a dihedral angle with the mean plane of the 10-membered heterobicycle .
Chemical Reactions Analysis
A number of substituted indoles have been synthesized via nucleophilic substitutions at the α-position of the indole . The moderately reactive (1H-indol-3-yl)methyl electrophiles have been used for the nucleophilic substitutions at the 3’-position .
科学研究应用
Inhibition of Necroptosis
Necrostatin-1 is a small molecule inhibitor of receptor-interacting protein 1 (RIP1) Ser/Thr kinase activity . It was initially discovered as an inhibitor of necroptosis, a pathway of programmed necrotic, caspase-independent cell death . Necroptotic cell death requires the kinase activity of RIP1 . As a specific inhibitor of RIP1 kinase, Nec-1 has become a critical and widely used tool for defining the function of RIP1 kinase in mediating necroptosis .
Application in Cell Death Research
Nec-1 has been a valuable tool to investigate the molecular mechanisms of necroptosis . The physiological and pathological roles of necroptosis and RIP1 kinase have also been studied using Nec-1 .
Role in Ischemic Injury
Inhibition of cellular injury in animal models by Nec-1 has indicated a role for RIP1 kinase after ischemic injury . Nec-1 is now widely used to target RIP1 kinase activity in various experimental disease models, such as ischemia-reperfusion injury in brain, heart, and kidney .
Role in Infections
Nec-1 has shown potential in the treatment of bacterial and viral infections . It has been used in experimental disease models to study the role of RIP1 kinase in these infections .
Role in Traumatic Brain Injury
Nec-1 has been used in experimental models to study traumatic brain injury . It has shown potential in reducing the severity of injury and improving prognosis .
Prevention of Ferroptosis in Hepatocellular Carcinoma
Necrostatin-1 has been found to prevent ferroptosis, a form of cell death caused by the iron-mediated accumulation of lipid peroxidation, in a RIPK1- and IDO-Independent manner in hepatocellular carcinoma . This indicates that its antioxidant activity should be considered when using necrostatin-1 as a RIPK1 inhibitor .
Role in Systemic Inflammatory Response Syndrome and Sepsis
Nec-1 has been used in experimental disease models to study systemic inflammatory response syndrome and sepsis . It has shown potential in reducing the severity of these conditions .
Role in Retinal Cell Death
Nec-1 has been used in experimental models to study retinal cell death . It has shown potential in reducing the severity of retinal cell death and improving prognosis .
作用机制
Target of Action
Necrostatin-1 (Nec-1), also known as 5-((1H-indol-3-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one, primarily targets the Receptor-Interacting Protein 1 (RIP1) kinase . RIP1 is a crucial component of the necroptosis signaling pathway, a form of regulated non-apoptotic cell death .
Mode of Action
Nec-1 acts via allosteric blockade of RIP1 kinase . It inhibits the Ser/Thr kinase activity of RIP1, which is essential for RIP1-RIP3-MLKL necrosome-mediated necroptosis upon TNF-α (tumor necrosis factor-α) signaling . By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex and the execution of the necroptotic program .
Biochemical Pathways
Nec-1 affects the necroptosis pathway, which plays a crucial role in immune regulation, tissue damage, and tumorigenesis . Necroptosis is characterized by cell swelling, organelle swelling, cell lysis, and the release of cellular debris . By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program .
Pharmacokinetics
Nec-1 has been reported to have an absolute bioavailability of 54.8% . Its solubility in water is limited, and its half-time after systemic administration is relatively short . These factors may impact the bioavailability and efficacy of Nec-1.
Result of Action
Nec-1 inhibits necroptosis, thereby reducing cell death and associated pathologies . It has shown marked neuroprotective properties in a wide range of in vivo experimental models of brain ischemia, neonatal hypoxia-ischemia, retinal ischemia, subarachnoid hemorrhage, traumatic brain and spinal cord injuries, neuropathies, and some neurodegenerative diseases .
Action Environment
The action of Nec-1 can be influenced by various environmental factors. For instance, the brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and relatively poor antioxidant systems .
安全和危害
未来方向
属性
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385186 | |
| Record name | Necrostatin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxo-4-Imidazolidinone | |
CAS RN |
4311-88-0 | |
| Record name | Necrostatin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



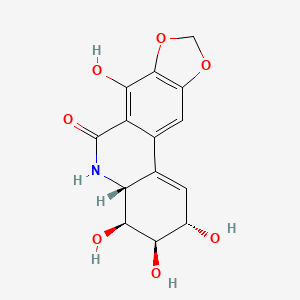
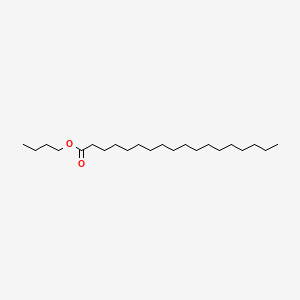
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)
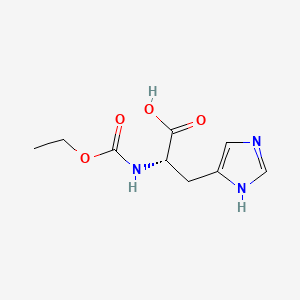
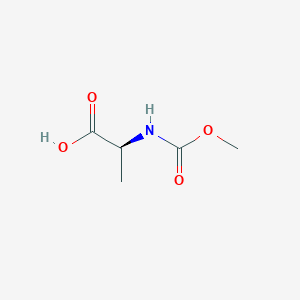
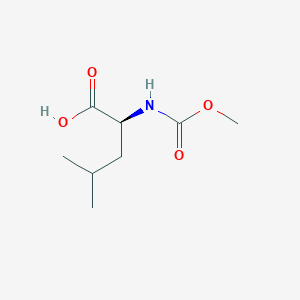
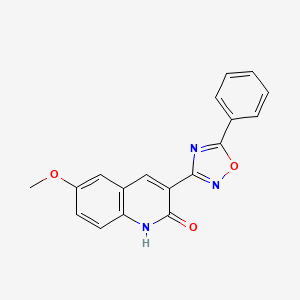

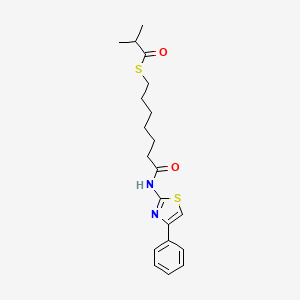

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
